2-Ethylfenchol
Overview
Description
Profenofos is an organophosphorus pesticide widely used in agriculture to control pests on crops such as cotton, maize, potatoes, soybeans, and sugar beets . It is known for its effectiveness against a variety of insects, including lepidopteran insects, aphids, and mites . Profenofos is a pale yellow to amber liquid with a garlic-like odor . Its chemical name is O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate .
Mechanism of Action
Target of Action
2-Ethylfenchol, also known as 2-Ethyl-1,3,3-trimethyl-2-norbornanol, is a tertiary alcohol that is primarily used in the flavor and fragrance industry . The primary targets of this compound are olfactory receptors, which are responsible for the sense of smell. The compound interacts with these receptors to produce an earthy odor that is similar to geosmin .
Preparation Methods
Profenofos can be synthesized through a multi-step chemical process. One common synthetic route involves the reaction of phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate, followed by treatment with 4-bromo-2-chlorophenol . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
In industrial production, profenofos is often prepared as an emulsion in water. This involves mixing profenofos with an emulsifier and a cosolvent such as toluene or xylene, followed by high-shear mixing to achieve the desired particle size . The final product is a stable emulsion that can be easily applied in agricultural settings .
Chemical Reactions Analysis
Profenofos undergoes various chemical reactions, including hydrolysis, oxidation, and photodegradation. In hydrolysis, profenofos reacts with water to form 4-bromo-2-chlorophenol and other by-products . Oxidation reactions can lead to the formation of sulfoxides and sulfones . Photodegradation involves the breakdown of profenofos under the influence of light, resulting in the formation of various degradation products .
Common reagents used in these reactions include water, oxygen, and light sources. The major products formed from these reactions are typically less toxic than the parent compound .
Scientific Research Applications
Profenofos has been extensively studied for its effects on various organisms and its environmental impact. In chemistry, it is used as a model compound to study the behavior of organophosphorus pesticides . In biology, profenofos is used to investigate its toxic effects on aquatic organisms, such as Daphnia magna and zebrafish . These studies have shown that profenofos can significantly affect growth, reproduction, and gene expression in these organisms .
In medicine, profenofos is studied for its potential effects on human health, particularly its neurotoxic effects due to acetylcholinesterase inhibition . In industry, profenofos is used as an insecticide to protect crops from pests, contributing to increased agricultural productivity .
Comparison with Similar Compounds
Profenofos is similar to other organophosphorus pesticides such as chlorpyrifos, malathion, and diazinon . profenofos is unique in its chemical structure, which includes a bromine and chlorine-substituted phenyl ring . This structure contributes to its specific mode of action and its effectiveness against a broad spectrum of pests .
Properties
IUPAC Name |
2-ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O/c1-5-12(13)10(2,3)9-6-7-11(12,4)8-9/h9,13H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPCKEJKGCXRGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(C2CCC1(C2)C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301014528 | |
Record name | 2-Ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301014528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to pale yellow liquid with a sharp, camphoraceous odour | |
Record name | 2-Ethyl-1,3,3-trimethyl-2-norbornanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/674/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
soluble in alcohol, propylene glycol, most fixed oils; insoluble in water | |
Record name | 2-Ethyl-1,3,3-trimethyl-2-norbornanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/674/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.946-0.967 | |
Record name | 2-Ethyl-1,3,3-trimethyl-2-norbornanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/674/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
18368-91-7, 67952-68-5, 137255-07-3 | |
Record name | 2-Ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18368-91-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethyl fenchol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018368917 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bicyclo(2.2.1)heptan-2-ol, ethyl-1,3,3-trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067952685 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bicyclo[2.2.1]heptan-2-ol, 2-ethyl-1,3,3-trimethyl-, (1R,2R,4S)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bicyclo[2.2.1]heptan-2-ol, 2-ethyl-1,3,3-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bicyclo[2.2.1]heptan-2-ol, ethyl-1,3,3-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301014528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.729 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.388 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-ETHYL FENCHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OH8YI97N62 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 2-Ethyl-1,3,3-trimethyl-2-norbornanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032279 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the perception of 2-Ethyl-1,3,3-trimethyl-2-norbornanol (2-Ethylfenchol) vary among individuals?
A: Research has shown that the perception of 2-Ethyl-1,3,3-trimethyl-2-norbornanol, also known as this compound, can differ significantly from person to person. [] Some individuals might describe its smell as mildly earthy and pleasant, while others might find it sharp and intense. This variation in perception is linked to subtle genetic differences that affect the functionality of odor receptors in the human nose. []
Q2: What is the role of genetic variations in the perception of 2-Ethyl-1,3,3-trimethyl-2-norbornanol (this compound)?
A: A study involving over 300 volunteers investigated the link between genetic variations and the perception of various odorants, including this compound. [] The research demonstrated that single nucleotide polymorphisms (SNPs), which are subtle mutations in the genes coding for odor receptors, can influence how effectively these receptors bind to and detect specific odor molecules. [] These genetic variations, therefore, contribute to the diverse range of perceived intensities and qualities of this compound among individuals.
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